

An In-Depth Technical Guide to 2-Bromobenzaldehyde Diethyl Acetal

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Compound of Interest

Compound Name: *2-Bromobenzaldehyde diethyl acetal*

Cat. No.: B1273417

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Introduction

2-Bromobenzaldehyde diethyl acetal is an organic compound of significant interest to researchers in organic synthesis and medicinal chemistry.^[1] Its chemical structure, featuring a bromine-substituted benzene ring and a protected aldehyde group, makes it a versatile building block for the synthesis of complex organic molecules, including pharmaceutical intermediates and agrochemicals.^{[1][2][3]} The primary function of the diethyl acetal group is to serve as a protecting group for the highly reactive aldehyde, allowing for chemical modifications on other parts of the molecule without unintended side reactions.^{[1][3]} This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for professionals in drug development and chemical research.

Chapter 1: Core Molecular Structure and Properties

The fundamental utility of **2-Bromobenzaldehyde diethyl acetal** stems from its unique molecular architecture. The presence of a bromine atom on the aromatic ring provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the diethyl acetal masks the aldehyde functionality, which can be easily regenerated under acidic conditions.^{[1][2]}

Caption: Chemical structure of **2-Bromobenzaldehyde diethyl acetal**.

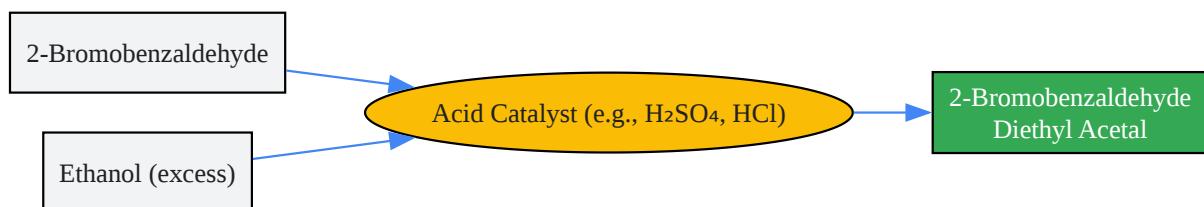
Table 1: Chemical Identifiers and Properties

This table summarizes the key identifiers and physicochemical properties of **2-Bromobenzaldehyde diethyl acetal**.

Property	Value	Reference(s)
IUPAC Name	1-bromo-2-(diethoxymethyl)benzene	[1][2]
Synonyms	2-(Diethoxymethyl)bromobenzen e	[3][4]
CAS Number	35822-58-3	[1][4][5]
Molecular Formula	C ₁₁ H ₁₅ BrO ₂	[1][2][3][4]
Molecular Weight	259.14 g/mol	[1][2][4][5]
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	116 °C @ 0.7 mmHg; ~95 °C @ 1 mmHg	[2][3]
Density	1.285 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.5156	[3]
Flash Point	>112.8 °C (>235 °F)	
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[3]

Chapter 2: Synthesis and Purification

The most common method for synthesizing **2-Bromobenzaldehyde diethyl acetal** is the acid-catalyzed acetalization of 2-bromobenzaldehyde with ethanol.^{[1][2]} This reaction protects the aldehyde group, facilitating subsequent chemical transformations.

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Caption: General workflow for the synthesis of **2-Bromobenzaldehyde diethyl acetal**.

Experimental Protocol: Synthesis of 2-Bromobenzaldehyde Diethyl Acetal

The following protocol is a representative procedure adapted from established methods for acetal synthesis.[\[2\]](#)[\[6\]](#)

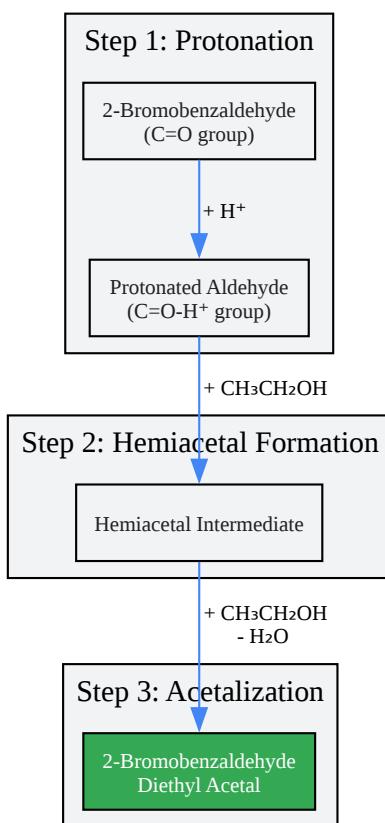
- Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzaldehyde (1.0 mol), ethanol (3.0 mol), and a suitable organic solvent like toluene to aid in azeotropic water removal.
- Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (approx. 0.01 mol).
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in a Dean-Stark trap or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the solution with a saturated sodium bicarbonate solution.
- Extraction: Extract the product into a suitable organic solvent like diethyl ether. Wash the organic layer with brine, then dry it over an anhydrous salt such as magnesium sulfate.
- Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final

2-Bromobenzaldehyde diethyl acetal as a colorless liquid.[6]

Reaction Mechanism

The acetalization reaction proceeds via a three-step mechanism:[1]

- Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.
- Hemiacetal Formation: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as a hemiacetal.
- Acetalization: A second molecule of ethanol protonates the hydroxyl group of the hemiacetal, which then leaves as a water molecule. This is followed by an attack from another ethanol molecule, which after deprotonation, yields the stable diethyl acetal.



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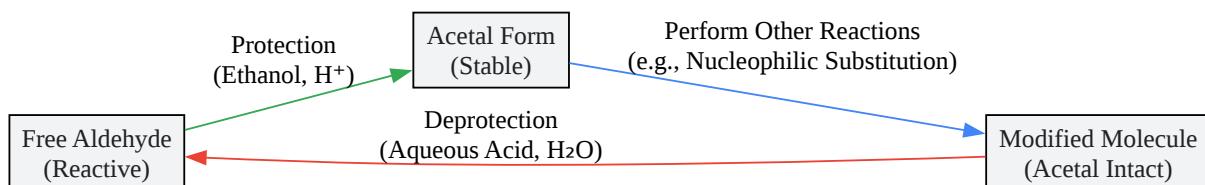
Caption: The acid-catalyzed mechanism for diethyl acetal formation.

Chapter 3: Chemical Reactivity and Applications in Drug Development

The strategic importance of **2-Bromobenzaldehyde diethyl acetal** lies in its dual reactivity, which can be selectively harnessed in multi-step syntheses.

The Acetal as a Protecting Group

The acetal group is stable under neutral and basic conditions but is readily cleaved under aqueous acidic conditions to regenerate the aldehyde.^{[1][2]} This allows chemists to perform reactions on other parts of the molecule, such as the bromine atom, that would otherwise be incompatible with a free aldehyde.



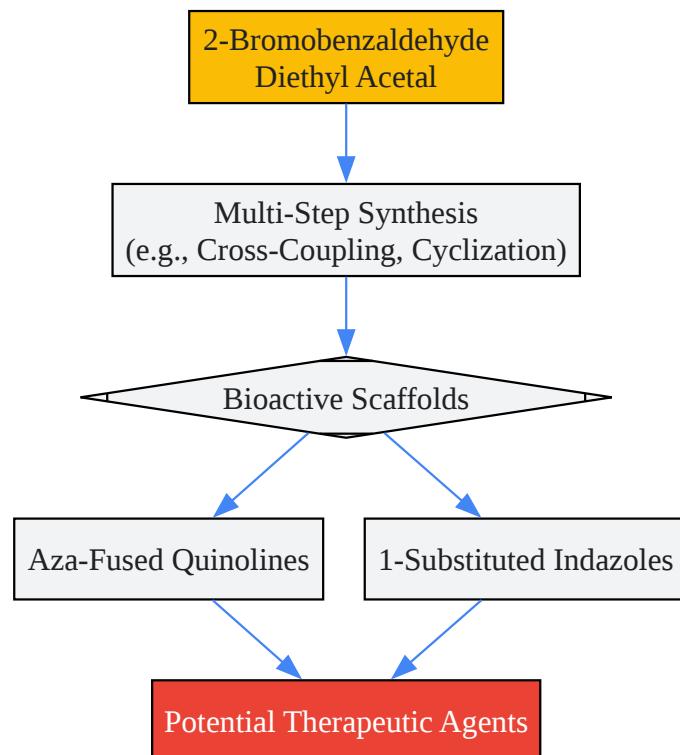
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Caption: The protection-deprotection strategy using the diethyl acetal group.

Applications as a Synthetic Building Block

2-Bromobenzaldehyde diethyl acetal is a key intermediate in the synthesis of various pharmaceutical compounds.^[3] Its structure is a precursor to complex heterocyclic systems that form the core of many bioactive molecules.

- **Synthesis of Fused Heterocycles:** It is used in the construction of aza-fused polycyclic quinolines, which are scaffolds found in numerous biologically active compounds.^[2]
- **Preparation of Indazoles:** The compound serves as a starting material for preparing 1-substituted indazoles, a class of compounds with significant pharmaceutical applications.^[2]
- **Drug Development:** Its unique properties make it a valuable precursor for developing new drug candidates, with potential applications in fields like oncology and infectious diseases.^[1]



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Caption: Logical workflow from a building block to potential drug candidates.

Chapter 4: Spectroscopic and Analytical Data

Analytical data is crucial for confirming the structure and purity of **2-Bromobenzaldehyde diethyl acetal**. While a comprehensive dataset for the diethyl acetal is not readily available from the search, data for the closely related dimethyl acetal provides a useful reference.

Table 2: Reference Spectroscopic Data

Analysis Type	Compound	Data	Reference(s)
¹ H NMR	2-Bromobenzaldehyde dimethyl acetal (in CDCl ₃)	δ 3.35 (s, 6H, OCH ₃), δ 5.50 (s, 1H, CH), δ 7.5 (m, 4H, Ar-H)	[6]
¹ H NMR	2-Bromobenzaldehyde (in CDCl ₃)	δ 10.34 (s, 1H, CHO), δ 7.89 (d, 1H, Ar-H), δ 7.63 (d, 1H, Ar-H), δ 7.43 (t, 2H, Ar-H)	[7]
IR	2-Bromobenzaldehyde	Key peaks corresponding to C=O (aldehyde) and C-Br stretching.	[8][9]
Mass Spec	2-Bromobenzaldehyde	Molecular ion peaks (m/z) at 183 and 185 corresponding to bromine isotopes.	[9]

Note: The provided NMR data is for the dimethyl acetal analog and the parent aldehyde, which can be used as a comparative reference for the expected signals of the diethyl acetal.

Conclusion

2-Bromobenzaldehyde diethyl acetal is a highly valuable and versatile reagent in modern organic chemistry. Its utility as a protected aldehyde building block allows for the streamlined synthesis of complex molecular architectures that are central to the development of new pharmaceuticals and other high-value chemicals. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors.

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